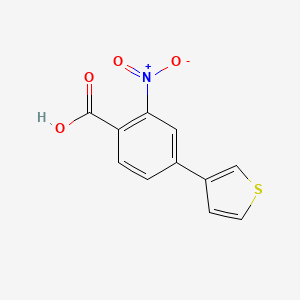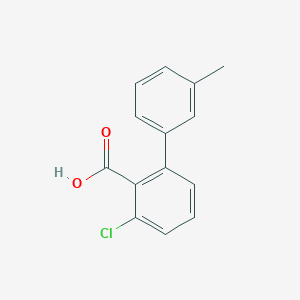
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylphenyl)-2-nitrobenzoic acid (MNPBA) is a nitrobenzoic acid derivative that has been studied for its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 243.2 g/mol, and a melting point of 98-99 °C. MNPBA is a widely used reagent in organic synthesis due to its high solubility in organic solvents and its low reactivity. It is also used in the synthesis of various organic compounds, such as amines, alcohols, and esters.
科学研究应用
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as well as in the synthesis of various organic compounds. It has also been used as a catalyst in the synthesis of polymers, as a stabilizing agent in the preparation of metal nanoparticles, and as a fluorescent probe in the detection of metal ions. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been used as an inhibitor of enzymes, such as acetylcholinesterase, and as an inhibitor of bacterial growth.
作用机制
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been shown to act as an inhibitor of enzymes, such as acetylcholinesterase, by forming a covalent bond with the active site of the enzyme. This inhibits the enzyme’s ability to catalyze the hydrolysis of acetylcholine, resulting in an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, results in an increase in the excitatory neurotransmission in the brain.
Biochemical and Physiological Effects
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of bacteria, as well as an inhibitory effect on the activity of enzymes, such as acetylcholinesterase. It has also been shown to have an inhibitory effect on the release of neurotransmitters, such as dopamine and serotonin. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has been shown to have an anti-inflammatory effect, as well as an antidiabetic effect.
实验室实验的优点和局限性
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is a highly soluble compound, making it easy to work with in organic synthesis. It is also a relatively low-cost reagent, making it a cost-effective option for use in research. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% is a relatively stable compound, making it a reliable reagent for use in lab experiments.
However, there are also some limitations for using 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% in lab experiments. It is a moderately toxic compound, so it should be handled with care. Additionally, 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% is not very soluble in water, so it may not be suitable for use in aqueous solutions.
未来方向
There are several potential future directions for research involving 4-(3-Methylphenyl)-2-nitrobenzoic acid, 95%. These include further investigation of its inhibitory effects on enzymes, such as acetylcholinesterase, and its potential applications in the synthesis of polymers and metal nanoparticles. Additionally, further research could be conducted into its potential therapeutic applications, such as its potential anti-inflammatory and antidiabetic effects. Finally, further research could be conducted into its potential applications in the detection of metal ions and the release of neurotransmitters.
合成方法
4-(3-Methylphenyl)-2-nitrobenzoic acid, 95% can be synthesized in a two-step process. First, 3-methylphenol is reacted with nitric acid in a reaction known as nitration. This reaction produces 4-nitro-3-methylphenol. Then, the 4-nitro-3-methylphenol is reacted with sodium hydroxide in a reaction known as nitrobenzoic acid synthesis. This reaction produces 4-(3-methylphenyl)-2-nitrobenzoic acid.
属性
IUPAC Name |
4-(3-methylphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(8-11)15(18)19/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKRZCMVQRWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688613 |
Source


|
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1237135-63-5 |
Source


|
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














